

Application Notes and Protocols for Stereoselective Synthesis Using Chiral Alkenylboronic Acids

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Compound of Interest

Compound Name: Oct-7-enylboronic acid

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This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral molecules utilizing chiral alkenylboronic acids and their derivatives. These methods offer powerful strategies for the construction of key structural motifs found in pharmaceuticals and natural products.

Introduction

Chiral alkenylboronic acids and their esters are versatile reagents in modern organic synthesis. Their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions with high stereocontrol makes them invaluable tools for the asymmetric synthesis of complex molecules. This document outlines several key applications, providing detailed protocols and performance data.

Application Note 1: Enantioselective α -Alkenylation of Aldehydes

The enantioselective α -alkenylation of aldehydes provides direct access to chiral α -formyl olefins, which are versatile intermediates in organic synthesis. A powerful approach utilizes a synergistic combination of copper (II) and chiral amine catalysis to achieve high enantioselectivity.^{[1][2][3][4]}

Reaction Principle

This dual catalytic system involves the simultaneous activation of the alkenylboronic acid and the aldehyde. The chiral amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. Concurrently, the copper(II) catalyst undergoes transmetalation with the alkenylboronic acid to generate a highly electrophilic copper(III)-olefin species. The subsequent reaction between the enamine and the activated copper complex proceeds with high enantioselectivity, dictated by the chiral amine catalyst.

Caption: Synergistic Cu(II) and Amine Catalysis Workflow.

Quantitative Data

The following table summarizes the performance of the enantioselective α -alkenylation of various aldehydes with different alkenylboronic acids.

Entry	Aldehyde	Alkenylboronic Acid	Yield (%)	ee (%)
1	Propionaldehyde	(E)-Oct-1-en-1-ylboronic acid	72	93
2	Phenylacetaldehyde	(E)-Styrylboronic acid	74	90
3	Isovaleraldehyde	(E)-3,3-Dimethylbut-1-en-1-ylboronic acid	73	90
4	Cyclohexanecarbaldehyde	(E)-Styrylboronic acid	67	85
5	Octanal	(E)-(2-Bromostyryl)boronic acid	78	94

Data sourced from studies by MacMillan and coworkers.[2]

Experimental Protocol

Materials:

- Aldehyde (1.0 mmol, 1.0 equiv)
- Alkenylboronic acid (1.5 mmol, 1.5 equiv)
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$, 0.1 mmol, 10 mol%)
- Chiral amine catalyst (e.g., (2R,5R)-2,5-diphenylpyrrolidine trifluoroacetic acid salt, 0.2 mmol, 20 mol%)
- Methylboronic acid (2.0 equiv, as an additive to accelerate transmetalation)^[2]
- Anhydrous solvent (e.g., Dichloromethane, DCM)

Procedure:

- To an oven-dried vial equipped with a magnetic stir bar, add $\text{Cu}(\text{OAc})_2$ (18.1 mg, 0.1 mmol) and the chiral amine catalyst (e.g., 67.8 mg, 0.2 mmol).
- Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).
- Add anhydrous DCM (5.0 mL).
- Add the aldehyde (1.0 mmol) to the reaction mixture.
- In a separate vial, dissolve the alkenylboronic acid (1.5 mmol) and methylboronic acid (2.0 mmol) in anhydrous DCM (5.0 mL).
- Add the boronic acid solution to the reaction mixture dropwise over 10 minutes.
- Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
- Upon completion, quench the reaction with saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with DCM (3 x 15 mL).

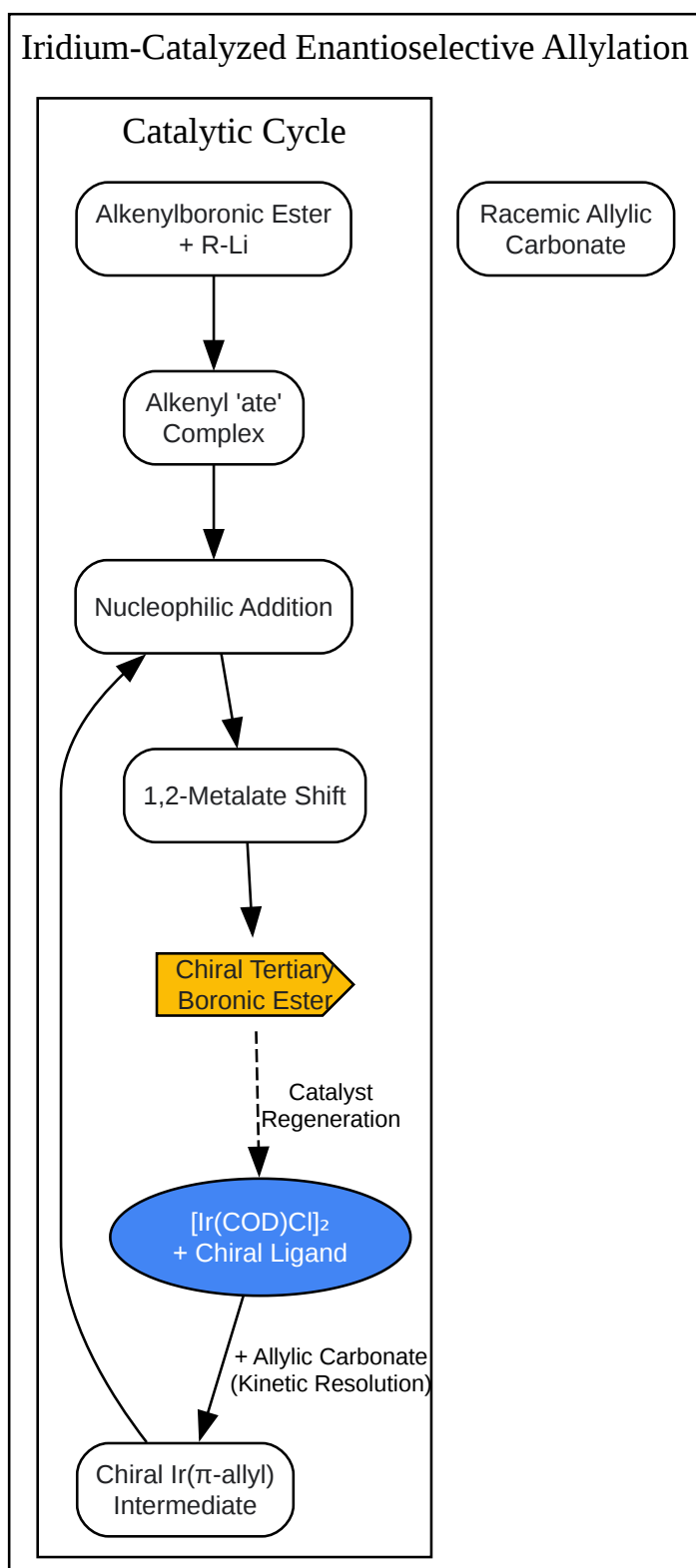
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel. The resulting aldehyde is often reduced in situ with NaBH_4 to the corresponding alcohol for easier handling and determination of enantiomeric excess by chiral HPLC.[\[2\]](#)

Application Note 2: Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates

This method provides access to highly enantioenriched tertiary bis-homoallyl boronic esters through a three-component coupling reaction.[\[5\]](#)[\[6\]](#)[\[7\]](#) This transformation is significant as it constructs two non-adjacent stereocenters in a single step with high diastereoselectivity.

Reaction Principle

The reaction is catalyzed by an Iridium-phosphoramidite complex. An alkenyl boronate, formed in situ from an alkenylboronic ester and an organolithium reagent, acts as the nucleophile. The iridium catalyst activates a racemic secondary allylic carbonate, leading to a kinetic resolution and the formation of a chiral π -allyl iridium intermediate. The alkenyl boronate then adds to this intermediate, triggering a 1,2-metalate shift to furnish the chiral tertiary boronic ester product.[\[6\]](#)
[\[7\]](#)



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Caption: Key steps in the Ir-catalyzed allylation.

Quantitative Data

The following table presents data for the iridium-catalyzed enantioselective allylation of various alkenyl boronates.

Entry	Alkenyl Boronic Ester	Allylic Carbonate	Yield (%)	dr	ee (%)
1	(E)-Styrylboronic acid pinacol ester	cinnamyl methyl carbonate	88	>20:1	98
2	(E)-Hex-1-en-1-ylboronic acid pinacol ester	cinnamyl methyl carbonate	75	>20:1	97
3	(Z)-Styrylboronic acid pinacol ester	crotyl methyl carbonate	65	15:1	95
4	2-(thiophen-2-yl)vinylboronic acid pinacol ester	cinnamyl methyl carbonate	82	>20:1	99

Representative data based on related literature.[8]

Experimental Protocol

Materials:

- Alkenylboronic acid pinacol ester (0.2 mmol, 1.0 equiv)
- Organolithium reagent (e.g., n-BuLi, 0.2 mmol, 1.0 equiv)

- $[\text{Ir}(\text{COD})\text{Cl}]_2$ (0.005 mmol, 2.5 mol%)
- Chiral phosphoramidite ligand (e.g., (S)-L1, 0.02 mmol, 10 mol%)
- Racemic secondary allylic carbonate (0.42 mmol, 2.1 equiv)
- Lithium chloride (LiCl, 0.2 mmol, 1.0 equiv)
- Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Procedure:

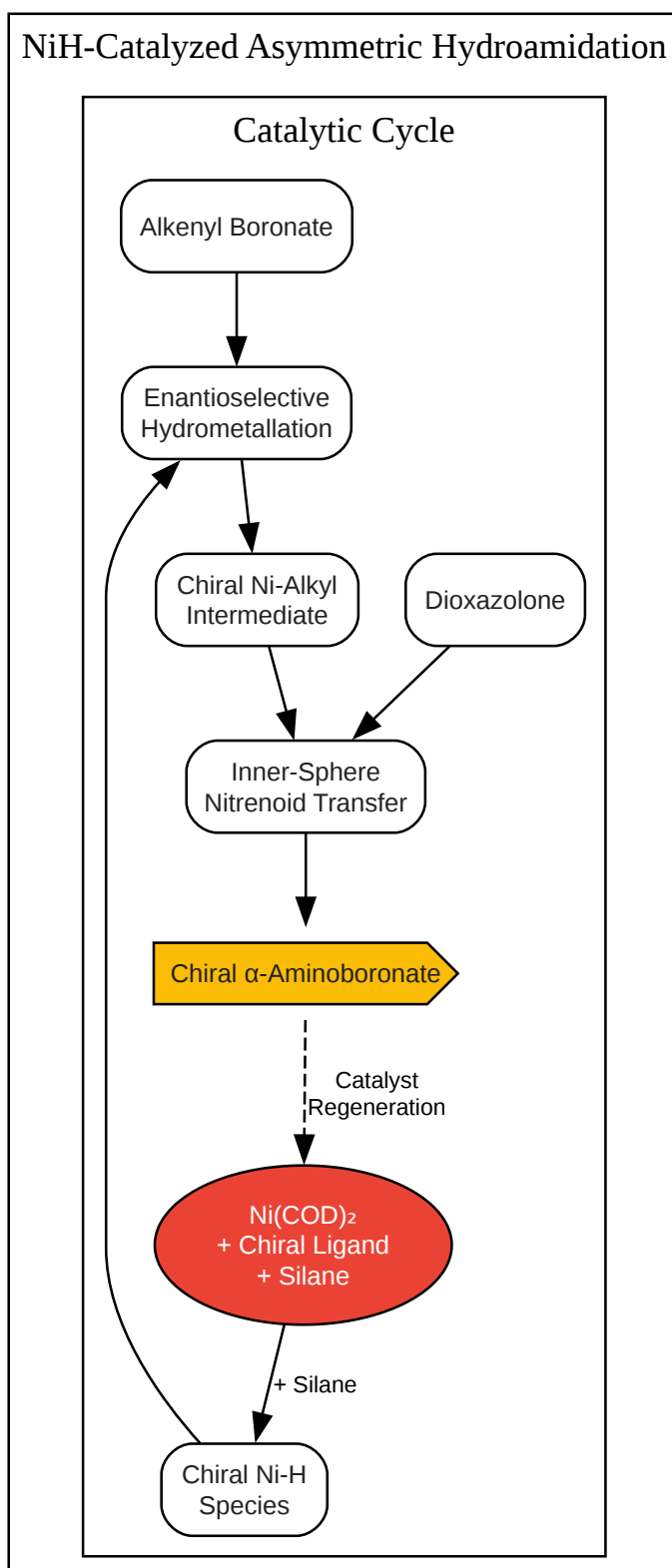
- In a glovebox, to an oven-dried vial, add $[\text{Ir}(\text{COD})\text{Cl}]_2$ (3.4 mg, 0.005 mmol) and the chiral ligand (e.g., 10.5 mg, 0.02 mmol).
- Add anhydrous THF (1.0 mL) and stir for 30 minutes at room temperature.
- In a separate vial, dissolve the alkenylboronic acid pinacol ester (0.2 mmol) in anhydrous THF (1.0 mL).
- Cool the boronic ester solution to $-78\text{ }^{\circ}\text{C}$ and add the organolithium reagent (e.g., n-BuLi in hexanes, 0.2 mmol) dropwise. Stir for 30 minutes at $-78\text{ }^{\circ}\text{C}$ to form the 'ate' complex.
- Add the solution of the 'ate' complex to the catalyst mixture.
- Add the racemic allylic carbonate (0.42 mmol) and LiCl (8.5 mg, 0.2 mmol).
- Stir the reaction at the desired temperature (e.g., $40\text{ }^{\circ}\text{C}$) for 12-48 hours.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO_3 solution.
- Extract with diethyl ether (3 x 10 mL).
- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate.
- Purify the product by flash column chromatography.

Application Note 3: Enantioselective Synthesis of α -Aminoboronates

Chiral α -aminoboronic acids are important pharmacophores, with several approved drugs containing this motif. A nickel-hydride catalyzed asymmetric hydroamidation of alkenyl boronates provides a direct and efficient route to these valuable compounds.^{[9][10]}

Reaction Principle

The reaction is proposed to proceed via an enantioselective hydrometallation of the alkenyl boronate with a chiral nickel-hydride catalyst. This is followed by an inner-sphere nitrenoid transfer from a dioxazolone, leading to the formation of the C-N bond and the desired enantioenriched α -aminoboronate.^[9]



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Caption: Proposed mechanism for NiH-catalyzed hydroamidation.

Quantitative Data

The following table shows the results for the hydroamidation of various alkenyl boronates.

Entry	Alkenyl Boronate Substrate	Dioxazolone Substrate	Yield (%)	ee (%)
1	(E)-Styrylboronic acid pinacol ester	3-Phenyl-1,4,2-dioxazol-5-one	95	98
2	(E)-Hex-1-en-1-ylboronic acid pinacol ester	3-Phenyl-1,4,2-dioxazol-5-one	88	96
3	2-(Naphthalen-2-yl)vinylboronic acid pinacol ester	3-Methyl-1,4,2-dioxazol-5-one	92	97
4	(E)-Styrylboronic acid pinacol ester	3-(4-Chlorophenyl)-1,4,2-dioxazol-5-one	90	99

Data based on the work of Yin and coworkers.[\[9\]](#)

Experimental Protocol

Materials:

- Alkenyl boronate (0.2 mmol, 1.0 equiv)
- Dioxazolone (0.24 mmol, 1.2 equiv)
- Ni(COD)₂ (0.01 mmol, 5 mol%)
- Chiral amino alcohol ligand (0.012 mmol, 6 mol%)

- Phenylsilane (PhSiH_3 , 0.4 mmol, 2.0 equiv)
- Anhydrous solvent (e.g., 1,4-Dioxane)

Procedure:

- In a nitrogen-filled glovebox, add $\text{Ni}(\text{COD})_2$ (2.75 mg, 0.01 mmol) and the chiral ligand (0.012 mmol) to a vial.
- Add anhydrous 1,4-dioxane (1.0 mL) and stir for 10 minutes.
- Add the alkenyl boronate (0.2 mmol) and the dioxazolone (0.24 mmol).
- Add phenylsilane (49 μL , 0.4 mmol).
- Seal the vial and stir at the specified temperature (e.g., 25 $^\circ\text{C}$) for 24 hours.
- After the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired α -aminoboronate.

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